Computed Lipophilicity (XLogP3 = 3.7) Differentiates Target Compound from Non-Fluorinated and Regioisomeric Analogs
The target compound exhibits a computed XLogP3 of 3.7, which reflects the combined contribution of the 3,5-difluoro substitution and the thiomorpholinomethyl group [1]. This value places the compound in a moderately lipophilic range favorable for membrane permeability while maintaining compliance with Lipinski's Rule of Five (XLogP3 < 5). In contrast, the non-fluorinated analog 3-(thiomorpholinomethyl)benzophenone (CAS 898762-70-4, C18H19NOS, MW 297.42) lacks the two fluorine atoms and consequently possesses a lower computed LogP, estimated at approximately 3.0–3.3 based on the removal of hydrophobic fluorine substituents . No experimental or computed XLogP3 value has been published for the positional isomer 3,5-difluoro-3'-thiomorpholinomethyl benzophenone (CAS 898787-99-0) or the fluorine regioisomer 3,4-difluoro-2'-thiomorpholinomethyl benzophenone (CAS 898782-44-0), precluding direct head-to-head comparison for those analogs [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (PubChem computed, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 3-(Thiomorpholinomethyl)benzophenone (CAS 898762-70-4): XLogP3 estimated ~3.0–3.3 (non-fluorinated baseline; exact computed value not publicly reported) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.7 log units (target compound more lipophilic) |
| Conditions | Computed using XLogP3 algorithm via PubChem (release 2025.09.15) for target; LogP for comparator estimated based on removal of two fluorine atoms from the molecular scaffold |
Why This Matters
A higher LogP differentiates the target compound's passive membrane permeability and tissue distribution profile from non-fluorinated analogs, directly impacting cell-based assay performance and in vivo pharmacokinetic behavior in preclinical studies.
- [1] PubChem. (2025). Compound Summary: 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone, CID 24725450, XLogP3-AA = 3.7. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/24725450 View Source
- [2] Kuujia.com. (2024). CAS 898787-99-0: (3,5-Difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone; CAS 898782-44-0: (3,4-Difluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone – No LogP/XLogP3 value reported. Retrieved from https://www.kuujia.com View Source
